Subunit Selectivity: Carmaphycin-17 Exhibits >5-Fold Greater Potency for Parasite β1 and β5 Subunits Over Human Subunits
Carmaphycin-17 (CP-17) demonstrates >5-fold greater potency against the β1 and β5 catalytic subunits of the Trichomonas vaginalis proteasome compared to the human proteasome [1]. This is in contrast to marizomib, which inhibits all three catalytic subunits (β1, β2, and β5) of the T. vaginalis proteasome, thereby exhibiting lower specificity [2]. The differential subunit engagement underpins the compound's favorable therapeutic window.
| Evidence Dimension | Potency against proteasome β1 and β5 subunits |
|---|---|
| Target Compound Data | >5-fold greater potency vs. human |
| Comparator Or Baseline | Human proteasome β1 and β5 subunits |
| Quantified Difference | >5-fold increase in potency |
| Conditions | Enzymatic assays using subunit-specific fluorogenic substrates |
Why This Matters
This quantitative selectivity data is critical for researchers aiming to minimize off-target host cell toxicity while maintaining high anti-parasitic activity.
- [1] O'Donoghue, A. J., et al. (2019). 20S Proteasome as a Drug Target in Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 63(11), e00448-19. View Source
- [2] Silhan, J., et al. (2023). Structural elucidation of recombinant Trichomonas vaginalis 20S proteasome bound to covalent inhibitors. bioRxiv, 2023.08.17.553706. View Source
